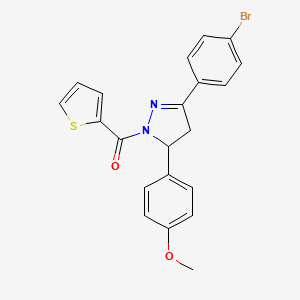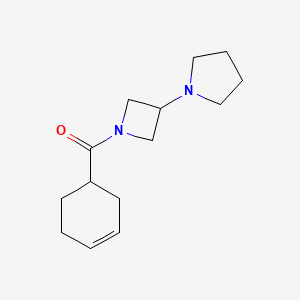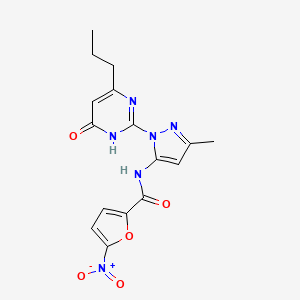
2,6-difluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole is a heterocyclic compound that is a part of many biologically active compounds, including certain amino acids . Benzamide is a simple carboxamide, which is a common functional group in many drugs . The compound you mentioned seems to be a complex derivative of these two structures.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indole and benzamide derivatives are known to undergo a variety of chemical reactions. For instance, indole can undergo electrophilic substitution , and benzamides can participate in reactions such as hydrolysis .Scientific Research Applications
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds is a key area of research due to their importance in pharmaceutical and agrochemical industries. A study by Cui et al. (2023) highlights a method for the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides through rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers. This method demonstrates broad substrate compatibility, good functional group tolerance, scalability, and high regioselectivity, offering new opportunities for creating elaborate difluorinated compounds from readily available fluorinated synthons (Cui et al., 2023).
Development of PET Agents
The development of positron emission tomography (PET) imaging agents is another significant application. Wang et al. (2013) synthesized a new potential PET agent for imaging B-Raf(V600E) in cancers, demonstrating the versatility of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide in oncological research (Wang et al., 2013).
Research on Molecular Structures
The investigation of molecular structures through chemical synthesis and crystallography provides insights into the properties and potential applications of compounds. The synthesis and structural analysis of new enaminones by Brbot-Šaranović et al. (2000) offer an example of how diverse molecular structures can be engineered and studied for further chemical and pharmaceutical applications (Brbot-Šaranović et al., 2000).
Investigation of Antipsychotic Agents
Research into antipsychotic agents often involves the synthesis and study of benzamides and their derivatives due to their potential therapeutic effects. Högberg et al. (1990) conducted a comparative study on the synthesis and antidopaminergic properties of various benzamides, including (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, showing the significance of structural modifications in enhancing pharmacological activity (Högberg et al., 1990).
Development of Fluorescence Probes
The development of fluorescence probes for detecting reactive oxygen species is crucial in biological and chemical research. Setsukinai et al. (2003) designed novel fluorescence probes that can reliably detect and distinguish specific reactive oxygen species, demonstrating the application of fluorinated compounds in developing tools for studying biological processes (Setsukinai et al., 2003).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide might interact with its targets in a similar way, leading to changes in cell cycle progression and protein polymerization .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
As mentioned earlier, a similar compound was found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization . If 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide acts in a similar manner, its molecular and cellular effects could include cell death, cell cycle arrest, and inhibition of protein polymerization .
Future Directions
The study of indole and benzamide derivatives is a rich field with many potential directions for future research, given their prevalence in biologically active compounds . This specific compound could be studied for its potential biological activity and could be further derivatized to explore the effects of different substitutions.
Biochemical Analysis
Biochemical Properties
The indole moiety in 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide plays a significant role in cell biology . Indole derivatives have been found to interact with multiple receptors, which can be useful in developing new therapeutic agents
Cellular Effects
Indole derivatives, including 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide, have been shown to exert various effects on cells . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound may have a high quantum yield , indicating potential stability over time.
Metabolic Pathways
Given the presence of the indole moiety, it is possible that this compound may be involved in tryptophan metabolism
Properties
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-22-10-12(11-5-2-3-8-15(11)22)16(23)9-21-18(24)17-13(19)6-4-7-14(17)20/h2-8,10,16,23H,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYZBULVHJWFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-1-{6-[(2-oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)thio]pyridazin-3-yl}-1H-imidazole-4-carboxamide](/img/structure/B2458882.png)
![2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid](/img/structure/B2458883.png)



![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2458891.png)


![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2458896.png)

